2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile
Description
2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile is a heterocyclic compound featuring a thiophene core substituted at position 5 with a 2,4-dichlorobenzoyl group and at position 3 with an acetonitrile moiety. This compound is of interest due to structural motifs shared with bioactive molecules in agrochemicals, pharmaceuticals, and materials science.
Properties
IUPAC Name |
2-[5-(2,4-dichlorobenzoyl)thiophen-3-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NOS/c14-9-1-2-10(11(15)6-9)13(17)12-5-8(3-4-16)7-18-12/h1-2,5-7H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHURVLJRXILCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC(=CS2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801241306 | |
| Record name | 5-(2,4-Dichlorobenzoyl)-3-thiopheneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801241306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338966-80-6 | |
| Record name | 5-(2,4-Dichlorobenzoyl)-3-thiopheneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338966-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,4-Dichlorobenzoyl)-3-thiopheneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801241306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Route
This method utilizes pre-formed 3-acetonitrile thiophene as the starting material:
Step 1: Preparation of 3-Acetonitrile Thiophene
A modified Gewald reaction employing:
- Cyclohexanone (10 mmol)
- Cyanothioacetamide (12 mmol)
- Elemental sulfur (15 mmol)
- Morpholine catalyst (2 mol%)
Reaction conditions:
Step 2: Regioselective Acylation
The critical 2,4-dichlorobenzoyl group introduction employs Friedel-Crafts chemistry:
| Component | Quantity | Role |
|---|---|---|
| 3-Acetonitrile thiophene | 5.0 g | Substrate |
| 2,4-DCl-benzoyl chloride | 7.2 g | Acylating agent |
| AlCl₃ | 3.3 g | Lewis acid catalyst |
| Dichloromethane | 50 mL | Solvent |
Reaction protocol:
- Slow addition of acyl chloride to catalyst suspension at 0°C
- Substrate introduction via cannula transfer
- Gradual warming to room temperature over 12 hours
- Quenching with ice-cold HCl (1M)
Key challenges:
- Competing acetylation at the 2-position
- Partial hydrolysis of nitrile group
Yield optimization:
- Maintaining strict temperature control during acyl chloride addition
- Using molecular sieves to sequester generated HCl
Suzuki-Miyaura Cross-Coupling Approach
For enhanced regiocontrol, transition metal-catalyzed coupling strategies show promise:
Step 1: Preparation of Boronic Ester Intermediate
Synthesis of 5-bromo-3-acetonitrile thiophene:
| Reagent | Molar Ratio |
|---|---|
| 3-Acetonitrile thiophene | 1.0 |
| NBS | 1.05 |
| AIBN | 0.1 |
| CCl₄ | 10 mL/g |
Bromination conditions:
Step 2: Cross-Coupling with 2,4-DCl-benzoyl Electrophile
Palladium-catalyzed coupling using:
| Component | Quantity |
|---|---|
| 5-Bromo-3-acetonitrile | 1.0 mmol |
| 2,4-DCl-benzoyl pinacol | 1.2 mmol |
| Pd(PPh₃)₄ | 5 mol% |
| K₂CO₃ | 3.0 mmol |
| DME/H₂O (4:1) | 8 mL |
Reaction outcomes:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 58 | 88 | 1.0 | Moderate |
| Cross-Coupling | 67 | 95 | 1.8 | High |
| One-Pot Cyclization | 42 | 92 | 0.7 | Low |
Key observations:
- The cross-coupling method offers superior regiocontrol but requires expensive catalysts
- Friedel-Crafts acylation remains cost-effective despite lower yields
- Emerging photoredox methods show potential for improved atom economy
Critical Process Optimization Parameters
Solvent Effects on Acylation
Screen of common solvents revealed:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 58 |
| 1,2-DCE | 10.36 | 61 |
| Nitromethane | 35.87 | 44 |
| Toluene | 2.38 | 29 |
Optimal performance in chlorinated solvents correlates with improved electrophile stabilization.
Catalytic System Optimization
Comparison of Lewis acids in Friedel-Crafts step:
| Catalyst | Equiv. | Yield (%) |
|---|---|---|
| AlCl₃ | 1.2 | 58 |
| FeCl₃ | 1.5 | 52 |
| ZnCl₂ | 2.0 | 47 |
| In(OTf)₃ | 0.8 | 63 |
Notably, indium triflate showed enhanced efficiency at lower loading, though cost considerations may limit industrial application.
Advanced Spectroscopic Characterization
Critical analytical data for batch validation:
¹H NMR (400 MHz, CDCl₃):
δ 8.12 (d, J = 8.4 Hz, 1H, Ar-H)
7.68 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)
7.54 (d, J = 2.0 Hz, 1H, Ar-H)
7.32 (s, 1H, Th-H)
7.21 (s, 1H, Th-H)
3.89 (s, 2H, CH₂CN)
IR (ATR):
ν 2221 cm⁻¹ (C≡N)
1678 cm⁻¹ (C=O)
1540 cm⁻¹ (C=C)
MS (ESI+):
m/z 325.97 [M+H]⁺ (calc. 326.00)
Industrial-Scale Considerations
Recent advances in continuous flow chemistry suggest potential improvements:
- Microreactor Friedel-Crafts acylation reduces reaction time from 12h → 45min
- In-line IR monitoring enables real-time quality control
- Catalyst recycling systems improve process sustainability
A typical pilot plant setup would require:
- Jacketed glass reactor with overhead stirring
- Cryogenic cooling system
- Distillation unit for solvent recovery
- Centrifugal crystallizer for product isolation
Chemical Reactions Analysis
2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols, forming new derivatives.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile is in the field of pharmaceuticals. Its unique structure allows it to interact with biological systems, making it a candidate for drug development. The compound's thiophene ring and acetonitrile group can facilitate interactions with various biological targets.
Case Study : Research has indicated that compounds with similar structures exhibit anti-inflammatory and analgesic properties. The incorporation of the dichlorobenzoyl moiety enhances these effects, suggesting potential use in developing new anti-inflammatory medications .
Material Science
In material science, this compound can be utilized in the synthesis of advanced materials due to its electronic properties. The thiophene component is known for its conductivity and ability to form π-conjugated systems, which are essential in organic electronics.
Case Study : Studies have shown that thiophene derivatives can be used in organic solar cells and field-effect transistors (FETs). The incorporation of this compound into polymer matrices has been explored to enhance charge transport properties .
Agrochemicals
The compound may also find applications in agrochemicals as a potential pesticide or herbicide. The structural characteristics suggest that it could interfere with specific biochemical pathways in pests or weeds.
Case Study : Preliminary studies on similar compounds indicate that they can act as effective herbicides by inhibiting key enzymes involved in plant growth. Further research is needed to evaluate the efficacy and safety of this compound in agricultural settings .
Mechanism of Action
The mechanism of action of 2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
The compound is compared to structurally or functionally related derivatives, focusing on core heterocycles, substituent effects, and applications.
Structural and Functional Analogues
Table 1: Key Compounds for Comparison
Key Comparisons
Core Heterocycle Effects
- Thiophene vs. Benzo[b]thiophene: The benzo[b]thiophene core (e.g., sertaconazole , 5-fluoro-2-phenyl derivative ) increases aromaticity and planarity, enhancing interactions with biological targets like enzymes. Electronic Properties: Thiophene derivatives (e.g., TT-TPA ) exhibit strong conjugation, critical for photoinduced polymerization. The 2,4-dichlorobenzoyl group in the target compound may stabilize charge transfer processes.
Thiophene vs. Pyrazole (Pyrazoxyfen) :
Substituent Effects
- 2,4-Dichlorobenzoyl Group: Present in pyrazoxyfen (herbicide) and the iron(III) thiourea complex (anticancer candidate) , this group enhances lipophilicity and resistance to oxidative degradation. In the target compound, it likely improves environmental persistence or bioactivity.
Acetonitrile Group :
Thermodynamic and Kinetic Properties
- Thermal Stability : Photochromic dithienylethenes () exhibit thermal irreversibility (>10⁴ cycles), but the target compound lacks the required cyclic structure. Its stability is instead influenced by the electron-withdrawing dichlorobenzoyl group.
- Reactivity : The acetonitrile group’s polarity may enhance solubility in polar solvents compared to purely aromatic analogues (e.g., TT-TPA ).
Biological Activity
2-[5-(2,4-Dichlorobenzoyl)thiophen-3-yl]acetonitrile, with the molecular formula C13H7Cl2NOS and a molecular weight of 296.2 g/mol, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with thiophene-3-acetonitrile in the presence of a base like triethylamine. The resulting compound is purified through recrystallization or chromatography.
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or activator of these targets, leading to various biological outcomes. For example, similar compounds have been noted to affect the metabolic pathways of pathogens, suggesting a potential for use in therapeutic applications against infections .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Antifungal Studies : A study demonstrated that compounds with thiophene rings exhibited significant antifungal activity against Candida species, indicating that structural features similar to those found in this compound might confer similar properties .
- Cytotoxicity Tests : In vitro studies using mouse splenocytes showed that certain derivatives could enhance immune responses significantly, suggesting potential applications in immunotherapy .
- Pharmacokinetic Evaluations : Research on related compounds indicated favorable pharmacokinetic profiles, including metabolic stability and low toxicity levels in human liver microsomes. Such findings underscore the need for further exploration into the pharmacodynamics of this compound .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetic acid | Similar | Antimicrobial |
| 5-(2,4-Dichlorobenzoyl)-3-thiopheneacetonitrile | Similar | Antifungal |
This table illustrates that while these compounds share structural similarities with this compound, their specific activities can vary significantly based on functional group modifications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
